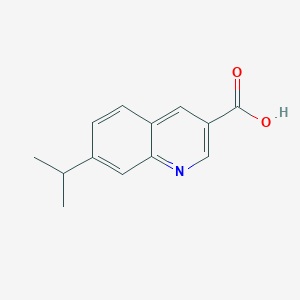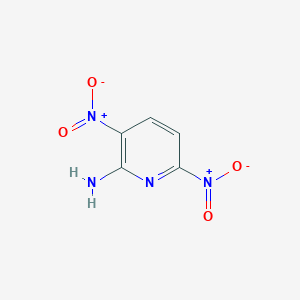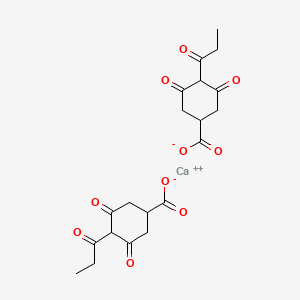![molecular formula C9H18ClNO B12279928 Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in laboratory settings for the synthesis of various substances and has applications in organic synthesis, agrochemicals, pharmaceuticals, and dyestuff fields .
Preparation Methods
The synthesis of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal derivatives . The major products formed from these reactions are often enantiomerically pure bicyclic compounds, which are valuable in the synthesis of complex molecules.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. . In the industry, it is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with various molecular targets and pathways. The gold(I)-catalyzed reactions facilitate the formation of intermediate compounds that undergo further transformations, leading to the desired products . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride can be compared with other similar compounds such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share similar bicyclic structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
(1S,5R)-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-6-7-4-8-2-3-9(5-7)10-8;/h7-10H,2-6H2,1H3;1H/t7?,8-,9+; |
InChI Key |
UAYPIVGPMWSDFK-QGGRMKRSSA-N |
Isomeric SMILES |
COCC1C[C@H]2CC[C@@H](C1)N2.Cl |
Canonical SMILES |
COCC1CC2CCC(C1)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


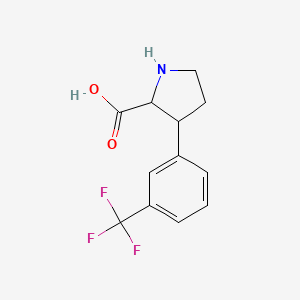
![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12279863.png)
![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)
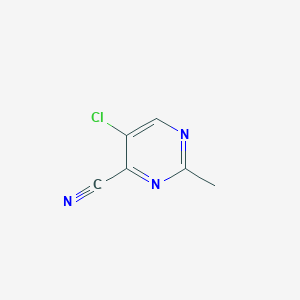

![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)
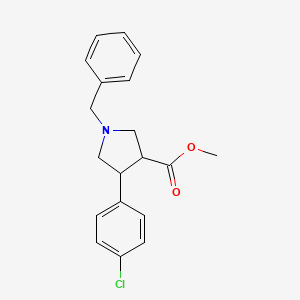

![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)

